PF-03654746

Description

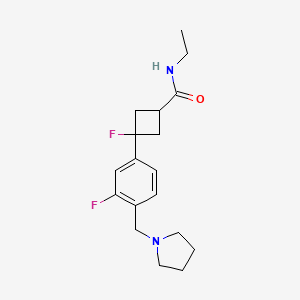

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F2N2O/c1-2-21-17(23)14-10-18(20,11-14)15-6-5-13(16(19)9-15)12-22-7-3-4-8-22/h5-6,9,14H,2-4,7-8,10-12H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMBKHYDZOCBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029522 | |

| Record name | trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935840-31-6 | |

| Record name | PF-03654746 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935840316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03654746 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-03654746 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3QE979K1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PF-03654746

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03654746 is a potent and highly selective antagonist of the histamine (B1213489) H3 receptor (H3R), a key presynaptic autoreceptor and heteroreceptor in the central nervous system. By blocking the inhibitory effects of histamine on its own release and that of other crucial neurotransmitters, this compound enhances neurochemical transmission, a mechanism that has been explored for its therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, selectivity, and the downstream signaling pathways it modulates. Furthermore, this document summarizes key preclinical and clinical findings, presents detailed experimental methodologies for pivotal studies, and utilizes visualizations to elucidate complex biological processes and experimental workflows.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

This compound exerts its pharmacological effects primarily through competitive antagonism of the histamine H3 receptor.[1][2][3] The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As a presynaptic autoreceptor, the H3 receptor tonically inhibits the synthesis and release of histamine from histaminergic neurons. As a heteroreceptor, it also modulates the release of other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

By antagonizing the H3 receptor, this compound blocks these inhibitory effects, resulting in a disinhibition of neurotransmitter release. This leads to an increase in the levels of histamine and other key neurotransmitters in the synaptic cleft, thereby enhancing neuronal signaling in various brain regions. This pro-cognitive and wakefulness-promoting effect forms the basis of its investigation for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and cognitive deficits in Alzheimer's disease.[1][3]

In Vitro Pharmacology

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human histamine H3 receptor. In vitro studies have determined its binding affinity (Ki) to be 2.3 nM .[4] The compound is highly selective for the H3 receptor, exhibiting over 1000-fold greater affinity for H3 compared to the other histamine receptor subtypes (H1, H2, and H4).[5] This high selectivity minimizes the potential for off-target effects associated with non-selective histamine receptor ligands.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. H3 |

| Human H3 | 2.3 nM[4] | - |

| Human H1 | > 2300 nM | > 1000-fold |

| Human H2 | > 2300 nM | > 1000-fold |

| Human H4 | > 2300 nM | > 1000-fold |

Table 1: In Vitro Binding Affinity and Selectivity of this compound for Human Histamine Receptors.

Signaling Pathway

The mechanism of action of this compound at the cellular level involves the modulation of the canonical H3 receptor signaling pathway.

Preclinical and Clinical Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have demonstrated that this compound possesses favorable drug-like properties, including high brain penetration. In rats, the unbound brain-to-plasma concentration ratio (Cb,u/Cp,u) was determined to be 2.11, indicating that the drug readily crosses the blood-brain barrier and achieves significant concentrations in the central nervous system.[4]

| Species | Route | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) | Bioavailability (%) |

| Rat | IV | - | - | - | - | - | - |

| Oral | - | - | - | - | - | - | |

| Dog | IV | - | - | - | - | - | - |

| Oral | - | - | - | - | - | - | |

| Monkey | IV | - | - | - | - | - | - |

| Oral | - | - | - | - | - | - |

Table 2: Preclinical Pharmacokinetic Parameters of this compound. (Note: Specific Cmax, Tmax, AUC, half-life, and bioavailability data for different preclinical species were not available in the public domain at the time of this review).

Human Pharmacokinetics and Receptor Occupancy

In humans, the pharmacokinetic profile of this compound has been characterized using positron emission tomography (PET) imaging. These studies have provided valuable insights into the relationship between plasma concentrations and H3 receptor occupancy in the brain.

| Parameter | Value | Species | Method |

| IC50 (Receptor Occupancy) | 0.31 nM[4] | Human | PET Imaging |

| IC50 (Receptor Occupancy) | 0.99 nM[4] | Non-Human Primate | PET Imaging |

| IC50 (Plasma Level) | 0.144 ng/mL | Human | PET Imaging |

Table 3: Human and Non-Human Primate Pharmacokinetic/Pharmacodynamic Parameters of this compound.

Clinical Efficacy and Safety

This compound has been evaluated in clinical trials for several indications, including allergic rhinitis, ADHD, and Tourette syndrome.

Allergic Rhinitis

A randomized, double-blind, placebo-controlled crossover study investigated the efficacy of this compound in combination with the H1 receptor antagonist fexofenadine (B15129) for the treatment of allergic rhinitis. Participants were administered single doses of 1 mg or 10 mg of this compound with fexofenadine. The 10 mg dose of this compound in combination with fexofenadine resulted in a statistically significant reduction in nasal congestion, itching, and rhinorrhea compared to placebo.

| Symptom | Mean Change from Baseline (10 mg this compound + Fexofenadine) | p-value vs. Placebo |

| Nasal Congestion | -0.7 | ≤ 0.05 |

| Itching | -1.0 | ≤ 0.05 |

| Rhinorrhea | -1.3 | ≤ 0.05 |

| Sneezing | -8.8 | ≤ 0.05 |

Table 4: Efficacy of this compound in a Nasal Allergen Challenge Model.

Attention-Deficit/Hyperactivity Disorder (ADHD)

A Phase IIa clinical trial (NCT00531752) was conducted to evaluate the efficacy and safety of this compound in adults with ADHD.[1][6] This was a randomized, double-blind, placebo-controlled, crossover study where participants received a low dose (1 mg) or a flexible dose (0.5 mg to 2 mg) of this compound.[1] The primary outcome measure was the change in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.[1] While the trial has been completed, detailed quantitative results comparing the this compound treatment arms to placebo have not been publicly released.[6]

Tourette Syndrome

This compound was also investigated in a clinical trial for the treatment of Tourette syndrome (NCT01475383). However, specific results from this trial are not publicly available.

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound like this compound for the human H3 receptor.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human histamine H3 receptor.

-

Assay Buffer: A typical assay buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Radioligand: [3H]-N-alpha-methylhistamine is a commonly used radioligand for H3 receptor binding assays.

-

Procedure:

-

To each well of a 96-well plate, add the cell membranes, a fixed concentration of [3H]-N-alpha-methylhistamine (typically at or below its Kd), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Human PET Imaging Protocol for H3 Receptor Occupancy

This protocol describes a typical PET imaging study to measure the in vivo receptor occupancy of this compound.

Detailed Methodology:

-

Radioligand: [11C]GSK189254 is a suitable PET radioligand for imaging H3 receptors in the human brain.

-

Procedure:

-

A baseline PET scan is performed after intravenous injection of [11C]GSK189254 to determine the baseline receptor availability.

-

A single oral dose of this compound is administered to the subject.

-

Follow-up PET scans are conducted at specific time points after drug administration (e.g., 3 and 24 hours) to measure receptor occupancy.

-

Arterial blood samples are collected throughout the PET scans to measure the plasma concentrations of the radioligand and the parent drug (this compound).

-

-

Data Analysis: The PET data are analyzed using kinetic modeling to estimate the binding potential of the radioligand at baseline and after drug administration. Receptor occupancy is then calculated as the percentage reduction in binding potential from baseline. The relationship between plasma concentrations of this compound and receptor occupancy is then determined to calculate the in vivo IC50.

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist with a well-defined mechanism of action. Its ability to disinhibit the release of histamine and other key neurotransmitters in the brain provides a strong rationale for its investigation in a variety of CNS disorders. While it has shown promise in early clinical trials for allergic rhinitis, its therapeutic potential in ADHD and Tourette syndrome requires further investigation and the public dissemination of clinical trial results. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in the pharmacology and therapeutic applications of H3 receptor antagonists.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Pharmacokinetics of a new histamine H2-receptor antagonist, Z-300, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.tocris.com [resources.tocris.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to the Histamine H3 Receptor Antagonist PF-03654746

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03654746 is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. As an antagonist, this compound blocks the constitutive activity of the H3 receptor, leading to the disinhibition of neurotransmitter release, including histamine, acetylcholine, and norepinephrine. This mechanism of action has positioned this compound as a promising therapeutic candidate for a range of neurological and psychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease, and allergic rhinitis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, including its binding affinity, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization.

Introduction to this compound

Developed by Pfizer, this compound is a high-affinity, selective antagonist for the human histamine H3 receptor.[4] Its chemical designation is trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide. The compound has been investigated in clinical trials for various indications, including ADHD and Tourette syndrome.[4] Its ability to penetrate the blood-brain barrier allows it to exert its effects within the central nervous system, a key feature for its potential therapeutic applications.[1]

In Vitro Pharmacology

The in vitro pharmacological profile of this compound demonstrates its high affinity and selectivity for the histamine H3 receptor.

Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. For this compound, the binding affinity for the human histamine H3 receptor has been determined using competitive binding assays.

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 2.3 nM | Human | Radioligand Binding Assay | [2] |

Functional Activity

In Vivo Pharmacology

In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of a compound in a living organism. Positron Emission Tomography (PET) has been a key tool in characterizing the in vivo receptor occupancy of this compound.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (unbound plasma concentration) | 0.99 nM | Non-human Primate | PET Receptor Occupancy | [2] |

| IC50 (unbound plasma concentration) | 0.31 nM | Human | PET Receptor Occupancy | [2] |

These studies demonstrate the potent in vivo activity of this compound in occupying the histamine H3 receptor in the brain.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and validation of scientific findings. The following sections outline the general methodologies for key assays used to characterize histamine H3 receptor antagonists like this compound.

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a test compound for the histamine H3 receptor by competing with a radiolabeled ligand.

Materials:

-

Membranes from cells stably expressing the human histamine H3 receptor.

-

Radioligand (e.g., [3H]-N-α-methylhistamine).

-

This compound or other test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes expressing the H3 receptor are prepared.

-

Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Binding Assay (General Protocol)

This functional assay measures the G protein activation upon receptor stimulation. For an antagonist/inverse agonist, a decrease in basal GTPγS binding or a rightward shift in the agonist dose-response curve is expected.

Materials:

-

Membranes from cells expressing the H3 receptor.

-

[35S]GTPγS.

-

GDP (Guanosine diphosphate).

-

This compound and/or H3R agonist.

-

Assay buffer (containing MgCl2).

-

Glass fiber filters or SPA beads.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with GDP and varying concentrations of the test compound (this compound), in the presence or absence of a fixed concentration of an H3R agonist.

-

The reaction is initiated by the addition of [35S]GTPγS.

-

After incubation, the bound [35S]GTPγS is separated from the free form by filtration or using scintillation proximity assay (SPA) beads.

-

The amount of bound radioactivity is quantified.

-

Data are analyzed to determine the effect of this compound on basal and agonist-stimulated GTPγS binding, allowing for the calculation of IC50 or Kb values.

cAMP Accumulation Assay (General Protocol)

This assay measures the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Since the H3 receptor is coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. An antagonist like this compound would block this effect.

Materials:

-

Whole cells expressing the H3 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

H3R agonist.

-

This compound.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are stimulated with forskolin to increase basal cAMP levels.

-

Cells are then treated with an H3R agonist in the presence of varying concentrations of this compound.

-

After incubation, the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable detection method.

-

The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its IC50 value.

Signaling Pathways

The histamine H3 receptor primarily signals through the Gi/o family of G proteins. As an antagonist, this compound blocks the downstream signaling cascades initiated by H3R activation.

Activation of the H3 receptor by histamine leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent modulation of Protein Kinase A (PKA) activity. The βγ subunits can also modulate other signaling pathways, including the MAPK pathway. By binding to the H3 receptor, this compound prevents this signaling cascade from being initiated, thereby increasing neurotransmitter release.

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist with demonstrated in vitro and in vivo activity. Its ability to cross the blood-brain barrier and occupy H3 receptors in the central nervous system underscores its potential as a therapeutic agent for various neurological disorders. The data and experimental protocols summarized in this guide provide a foundational understanding of the core pharmacological properties of this compound for researchers and drug development professionals. Further investigation into its functional activity and downstream signaling effects will continue to elucidate its therapeutic potential.

References

Unveiling the Molecular Architecture and Synthesis of PF-03654746: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of PF-03654746, a potent and selective histamine (B1213489) H₃ receptor antagonist. The information presented herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (1R,3R)-N-Ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutane-1-carboxamide, is a small molecule with a complex and specific stereochemistry that is crucial for its biological activity.[1]

| Identifier | Value |

| IUPAC Name | (1R,3R)-N-Ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutane-1-carboxamide |

| CAS Number | 935840-31-6 |

| Chemical Formula | C₁₈H₂₄F₂N₂O |

| Molecular Weight | 322.40 g/mol |

| SMILES | CCNC(=O)[C@H]1C--INVALID-LINK--(F)C2=CC(=C(C=C2)CN3CCCC3)F |

| InChI | InChI=1S/C18H24F2N2O/c1-2-21-17(23)14-10-18(20,11-14)15-6-5-13(16(19)9-15)12-22-7-3-4-8-22/h5-6,9,14H,2-4,7-8,10-12H2,1H3,(H,21,23)/t14-,18-/m1/s1 |

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that involves the construction of a highly substituted cyclobutane (B1203170) ring with precise stereochemical control. The key publication detailing this synthesis is the "Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (this compound) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764)" published in the Journal of Medicinal Chemistry in 2011. The general synthetic strategy involves the formation of a key cyclobutane intermediate followed by functional group manipulations to yield the final compound.

Below is a diagram illustrating the logical workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the synthesis of this compound, based on established synthetic methodologies in medicinal chemistry. For precise, step-by-step instructions, including reagent quantities, reaction times, and purification methods, readers are strongly encouraged to consult the primary literature: Wager, T. T., et al. J. Med. Chem.2011 , 54 (21), 7602–7620.

Synthesis of the Key Cyclobutane Intermediate

The formation of the substituted cyclobutane core is a critical step. A common strategy to construct such a system is through a [2+2] cycloaddition reaction or a multi-step sequence involving cyclization.

-

General Procedure: A solution of an appropriately substituted styrene (B11656) derivative is reacted with a ketene (B1206846) acetal (B89532) or a similar dienophile in an appropriate solvent (e.g., dichloromethane (B109758) or acetonitrile). The reaction may be promoted by a Lewis acid catalyst and is typically run at temperatures ranging from -78 °C to room temperature. Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the key cyclobutane intermediate.

Stereoselective Fluorination

The introduction of the fluorine atom at the C3 position of the cyclobutane ring is achieved with stereocontrol.

-

General Procedure: The key cyclobutane intermediate is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran). The solution is cooled to a low temperature (e.g., -78 °C) and treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. The reaction is stirred for several hours until completion, as monitored by TLC or LC-MS. The reaction is then quenched, and the product is extracted and purified to afford the fluorinated intermediate.

Amide Coupling

The carboxylic acid functionality on the cyclobutane ring is coupled with ethylamine to form the corresponding amide.

-

General Procedure: To a solution of the fluorinated cyclobutane carboxylic acid in a suitable solvent (e.g., dimethylformamide), a coupling agent such as HATU or EDC is added, followed by a base (e.g., diisopropylethylamine). Ethylamine hydrochloride is then added, and the reaction mixture is stirred at room temperature overnight. The product is isolated by extraction and purified by chromatography.

Introduction of the Pyrrolidinylmethyl Group

The final step involves the introduction of the pyrrolidinylmethyl side chain onto the phenyl ring.

-

General Procedure: An appropriate precursor, such as a bromomethylphenyl derivative, is reacted with pyrrolidine (B122466) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile). The reaction is heated to facilitate the nucleophilic substitution. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified to yield this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of this compound, based on typical yields for similar reactions reported in the medicinal chemistry literature. The actual yields and conditions should be referenced from the primary publication.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyclobutane Formation | Substituted Styrene, Ketene Acetal, Lewis Acid | Dichloromethane | -78 to 25 | 4 - 12 | 60 - 80 |

| 2 | Fluorination | Cyclobutane Intermediate, NFSI | Tetrahydrofuran | -78 | 2 - 6 | 70 - 90 |

| 3 | Amide Coupling | Fluorinated Acid, Ethylamine, HATU, DIPEA | Dimethylformamide | 25 | 12 - 18 | 80 - 95 |

| 4 | Pyrrolidinylmethylation | Bromomethylphenyl Intermediate, Pyrrolidine, K₂CO₃ | Acetonitrile | 60 - 80 | 6 - 12 | 75 - 90 |

This technical guide provides a foundational understanding of the chemical structure and synthesis of this compound. For detailed experimental procedures and characterization data, the primary scientific literature should be consulted.

References

An In-Depth Technical Guide to PF-03654746 (CAS Number: 935840-31-6)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

PF-03654746 is a potent and selective antagonist of the histamine (B1213489) H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[1][2] Developed by Pfizer, this compound has been investigated for its therapeutic potential in a range of neurological and inflammatory conditions, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), Tourette syndrome, and allergic rhinitis.[3][4] Its mechanism of action centers on blocking the inhibitory presynaptic H3 autoreceptors, thereby increasing the release of histamine and other neurotransmitters, which plays a role in modulating cognitive processes and wakefulness.

| Property | Value | Reference |

| CAS Number | 935840-31-6 | [4] |

| Molecular Formula | C18H24F2N2O | [4] |

| Molecular Weight | 322.40 g/mol | [4] |

| IUPAC Name | (1R,3R)-N-Ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutane-1-carboxamide | [4] |

| Mechanism of Action | Selective Histamine H3 Receptor Antagonist | [1][2] |

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at the histamine H3 receptor. In the central nervous system, H3 receptors function as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. They also act as heteroreceptors on other non-histaminergic neurons, modulating the release of various neurotransmitters such as acetylcholine (B1216132), norepinephrine, dopamine, and serotonin. By blocking these receptors, this compound disinhibits the release of these neurotransmitters, leading to enhanced neuronal activity in brain regions associated with cognition, wakefulness, and attention.

Caption: Signaling pathway of this compound at a histaminergic synapse.

Pharmacological and Preclinical Data

In Vitro Pharmacology

| Parameter | Species | Value | Reference |

| H3 Receptor Binding Affinity (Ki) | Human | 2.3 nM | [5] |

| H3 Receptor Functional Antagonism (IC50) | Human | 0.99 nM (PET receptor occupancy-based) | [5] |

| H3 Receptor Functional Antagonism (IC50) | Non-human primate | 2.1 nM (PET receptor occupancy-based) | [5] |

Pharmacokinetics and ADME

This compound exhibits high brain penetration, a crucial characteristic for a centrally acting agent.[1][6] Studies in rats have shown that it achieves net blood-brain barrier equilibrium, with an unbound brain-to-plasma concentration ratio (Cb,u:Cp,u) of 2.11.[5] This suggests that the concentration of the drug in the brain's interstitial fluid is comparable to its unbound concentration in the plasma.

| Parameter | Species | Value | Reference |

| Brain Penetration (Cb,u:Cp,u) | Rat | 2.11 | [5] |

| Plasma Protein Binding | - | Data not available | |

| Metabolism | - | Data not available | |

| Excretion | - | Data not available |

Preclinical Efficacy in Alzheimer's Disease Models

This compound has been shown to improve cognitive efficacy in preclinical models of Alzheimer's disease.[1][2] The enhanced release of acetylcholine and other neurotransmitters is thought to underlie these pro-cognitive effects.

| Animal Model | Cognitive Domain | Outcome | Reference |

| - | - | Data on specific models and quantitative outcomes are limited in publicly available literature. |

Clinical Studies

This compound has been evaluated in several clinical trials for various indications.

Allergic Rhinitis (NCT00562120)

A randomized, double-blind, placebo-controlled, crossover study investigated the efficacy of this compound in combination with the H1 receptor antagonist fexofenadine (B15129) in patients with allergic rhinitis.[7]

Key Findings:

-

The combination of 10 mg this compound and 60 mg fexofenadine significantly reduced allergen-induced nasal congestion compared to placebo.[7]

-

The combination therapy also showed significant improvements in other nasal symptoms, including itching, rhinorrhea, and sneezing.[7]

| Treatment Group | Symptom | Mean Change from Baseline (vs. Placebo) | p-value | Reference |

| 10 mg this compound + 60 mg Fexofenadine | Nasal Congestion | -0.7 | <0.05 | [7] |

| 10 mg this compound + 60 mg Fexofenadine | Itching | -1.0 | <0.05 | [7] |

| 10 mg this compound + 60 mg Fexofenadine | Rhinorrhea | -1.3 | <0.05 | [7] |

| 10 mg this compound + 60 mg Fexofenadine | Sneezing | -8.8 | <0.05 | [7] |

Other Investigated Indications

-

ADHD (NCT00531752) [7]

-

Tourette Syndrome (NCT01475383) [3]

-

Alzheimer's Disease (NCT01028911)

-

Excessive Daytime Sleepiness/Narcolepsy (NCT01006122)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described by Wager et al. in the Journal of Medicinal Chemistry (2011).[8] The key steps involve the formation of the cyclobutane (B1203170) ring, introduction of the fluoro substituents, and final amide coupling. A detailed, step-by-step protocol is outlined in the supplementary information of the publication.

Caption: Generalized synthetic workflow for this compound.

Allergic Rhinitis Clinical Trial (NCT00562120) Methodology

The study was a randomized, double-blind, single-dose, 4-way crossover trial in 20 patients with out-of-season allergic rhinitis.[7]

Workflow:

-

Screening: Patients demonstrating a ≥30% decrease in minimum nasal cross-sectional area (Amin) after a ragweed allergen challenge were enrolled.

-

Randomization and Dosing: Participants were randomized to one of four treatment arms:

-

10 mg this compound + 60 mg fexofenadine

-

1 mg this compound + 60 mg fexofenadine

-

60 mg fexofenadine + 120 mg pseudoephedrine

-

Placebo

-

-

Allergen Challenge: Following dosing, subjects underwent a nasal allergen challenge with ragweed.

-

Assessments: Nasal symptom scores (congestion, itching, rhinorrhea, and number of sneezes) and objective measures (Amin and nasal volume via acoustic rhinometry) were recorded at 15, 30, 45, and 60 minutes post-challenge.

-

Washout: A minimum 10-day washout period was implemented between treatment periods.

Caption: Experimental workflow of the allergic rhinitis clinical trial.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist with demonstrated central nervous system activity. Its ability to enhance neurotransmitter release provides a strong rationale for its investigation in cognitive and neuroinflammatory disorders. While clinical development for some indications has not progressed, the data from studies in allergic rhinitis highlight its potential as a symptomatic treatment. Further research, particularly in defining its full ADME profile and exploring its efficacy in robust preclinical models of neurodegenerative diseases, will be crucial in determining its future therapeutic applications.

References

- 1. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Histamine Receptor | TargetMol [targetmol.com]

- 4. Controlled Allergen Challenge Facilities and Their Unique Contributions to Allergic Rhinitis Research [ouci.dntb.gov.ua]

- 5. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (this compound) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PF-03654746: A Histamine H3 Receptor Antagonist

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental data related to PF-03654746, a potent and selective histamine (B1213489) H3 receptor antagonist. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Molecular Data

This compound has been investigated as both a free base and a tosylate salt. The fundamental molecular details are summarized below.

| Identifier | Value | Reference |

| Chemical Name | (1R,3R)-N-Ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutane-1-carboxamide | [1] |

| CAS Number | 935840-31-6 (free base) | [1][2] |

| 1039399-17-1 (tosylate) | [1] |

Physicochemical Properties

| Property | This compound (Free Base) | This compound (Tosylate) | Reference |

| Molecular Formula | C18H24F2N2O | C25H32F2N2O4S | [1][2][3] |

| Molecular Weight | 322.40 g/mol | 494.59 g/mol | [1][2] |

| Exact Mass | 322.1857 | Not Available | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective antagonist of the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It acts as an inhibitory autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. Additionally, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

The H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist. It is coupled to Gi/o proteins. Activation of the H3R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist (and likely an inverse agonist), this compound blocks the binding of histamine and reduces the constitutive activity of the H3 receptor. This disinhibition leads to an increased release of histamine and other neurotransmitters, which is the basis for its potential therapeutic effects in cognitive and sleep-wake disorders.

References

- 1. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (this compound) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Determination of receptor occupancy in the presence of mass dose: [11C]GSK189254 PET imaging of histamine H3 receptor occupancy by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-03654746: A Technical Overview of Brain Penetration and Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 is a potent and selective antagonist of the histamine (B1213489) H3 receptor, which has been investigated for its potential therapeutic effects in a variety of central nervous system (CNS) disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), Tourette syndrome, and Alzheimer's disease.[1][2][3][4] A critical attribute for any CNS drug candidate is its ability to effectively cross the blood-brain barrier (BBB) and engage its target in the brain. This technical guide provides a comprehensive overview of the available data on the brain penetration and CNS effects of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Data Summary

Brain Penetration and Receptor Occupancy

The ability of this compound to enter the brain and bind to its target, the histamine H3 receptor, has been quantified in both preclinical and clinical studies. The following tables summarize the key pharmacokinetic and pharmacodynamic parameters.

| Parameter | Species | Value | Method | Reference |

| Unbound Brain-to-Plasma Ratio (Cb,u:Cp,u) | Rat | 2.11 | Preclinical pharmacokinetic studies | [5][6] |

| In vitro Human H3 Ki | Human | 2.3 nM | In vitro binding assay | [5][6] |

| PET Receptor Occupancy-based Unbound Plasma IC50 (Cp,u IC50) | Non-Human Primate (NHP) | 0.99 nM | Positron Emission Tomography (PET) | [5][6] |

| PET Receptor Occupancy-based Unbound Plasma IC50 (Cp,u IC50) | Human | 0.31 nM | Positron Emission Tomography (PET) | [5][6][7] |

| Unbound (Neuro) Potency (nIC50) | Non-Human Primate (NHP) | 2.1 nM | Calculated from PET and preclinical data | [5][6] |

| Unbound (Neuro) Potency (nIC50) | Human | 0.66 nM | Calculated from PET and preclinical data | [5][6] |

| Receptor Occupancy (ROmax) | Human | ~100% | Positron Emission Tomography (PET) | [7] |

| IC50 for Receptor Occupancy | Human | 0.144 ± 0.010 ng/mL | Positron Emission Tomography (PET) | [7] |

Clinical CNS Effects

This compound has been evaluated in several clinical trials for various CNS-related conditions.

| Indication | Clinical Trial Identifier | Phase | Status | Outcome/Observation | Reference |

| ADHD | NCT00531752 | II | Completed | No efficacy observed vs. placebo. | [8] |

| Tourette's Syndrome | NCT01475383 | II | Withdrawn | - | [2][7] |

| Alzheimer's Disease (with Donepezil) | NCT01028911 | I | Terminated | - | [7] |

| Excessive Daytime Sleepiness (Narcolepsy) | NCT01006122 | II | Completed | - | [7] |

| Allergic Rhinitis | NCT00562120 | II | Completed | Reduced allergen-induced nasal symptoms in combination with fexofenadine (B15129). | [9][10] |

| Cognitive Deficits in Schizophrenia | - | Ib | Completed | Results not yet published. | [11] |

Experimental Protocols

Positron Emission Tomography (PET) Receptor Occupancy

Objective: To quantify the in vivo binding of this compound to histamine H3 receptors in the brain of living subjects.

Methodology:

-

Radiotracer: The study utilized [11C]GSK189254, a selective and validated radiotracer for the H3 receptor.[6]

-

Subjects: Studies were conducted in both non-human primates and healthy human volunteers.[5][7]

-

Procedure:

-

A baseline PET scan is performed to measure the initial density of H3 receptors.

-

Subjects are administered a single oral dose of this compound (ranging from 0.1 to 4 mg in human studies).[7]

-

Post-dose PET scans are conducted at various time points (e.g., 3 and 24 hours post-dose) to measure the displacement of the radiotracer by this compound.[7]

-

Blood samples are collected concurrently to determine the plasma concentration of this compound.

-

-

Data Analysis:

-

The percentage of receptor occupancy is calculated by comparing the radiotracer binding potential before and after drug administration.

-

The relationship between plasma drug concentration and receptor occupancy is modeled to determine the IC50 (the plasma concentration required to achieve 50% receptor occupancy).

-

Signaling Pathways

Histamine H3 Receptor Antagonism

The histamine H3 receptor is primarily a presynaptic autoreceptor, meaning it is located on histamine-releasing neurons and its activation inhibits the synthesis and release of histamine. H3 receptors also function as heteroreceptors on non-histaminergic neurons, where they modulate the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

By acting as an antagonist, this compound blocks the inhibitory effect of the H3 receptor. This leads to an increase in the release of histamine and other neurotransmitters in the brain, which is the proposed mechanism for its procognitive and wakefulness-promoting effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Histamine Receptor | TargetMol [targetmol.com]

- 5. Quantitative projection of human brain penetration of the H3 antagonist this compound by integrating rat-derived brain partitioning and PET receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. PF-3654746 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effects of an H3 receptor antagonist (this compound) with fexofenadine on reducing allergic rhinitis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of PF-03654746 for the Human Histamine H3 Receptor and its Isoforms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-03654746 is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other neurotransmitters, making it a compelling target for the treatment of various neurological and psychiatric disorders.[3] This technical guide provides an in-depth analysis of the selectivity of this compound, with a particular focus on its interaction with different H3R isoforms. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and utilization of this compound.

Binding Affinity and Selectivity

This compound exhibits high affinity for the human histamine H3 receptor. In vitro studies have consistently demonstrated its potent binding characteristics.

Table 1: Binding Affinity of this compound for the Human Histamine H3 Receptor

| Parameter | Value (nM) | Assay Type | Cell Line | Reference |

| Ki | 1.2 | Whole-cell binding | Not Specified | [4] |

| Ki | 1.4 | Radioligand binding | HEK-293 | [4] |

Table 2: Reported Selectivity of this compound for Histamine Receptor Subtypes

| Receptor Subtype | Selectivity Fold (over H3R) | Reference |

| H1, H2, H4 | >1000 | [4] |

Recent research has revealed the existence of multiple human H3 receptor isoforms generated by alternative splicing. These isoforms differ in the length of their third intracellular loop and may exhibit distinct pharmacological properties. A key study characterized the binding of this compound to seven distinct H3R isoforms.

Table 3: Binding Affinities (pKi) of this compound for Human Histamine H3 Receptor Isoforms

| H3R Isoform | pKi |

| H3R-445 (canonical) | 8.8 ± 0.1 |

| H3R-453 | 8.8 ± 0.1 |

| H3R-415 | 8.8 ± 0.1 |

| H3R-413 | 8.8 ± 0.1 |

| H3R-373 | 7.4 ± 0.1 |

| H3R-365 | 7.3 ± 0.1 |

| H3R-329 | 8.7 ± 0.1 |

Data adapted from a 2023 bioRxiv preprint.[5]

Notably, this compound displays significantly lower binding affinities for the shorter H3R-373 and H3R-365 isoforms, with a 15- to 40-fold reduction compared to the canonical H3R-445 isoform.[5] This suggests that the structural differences in these isoforms impact the binding of this compound.

In addition to histamine receptors, this compound has been reported to have an appreciable affinity for the sigma-1 receptor, which may contribute to its overall pharmacological effects.[6]

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol outlines a general procedure for determining the binding affinity of a test compound, such as this compound, to the human H3 receptor using a competitive radioligand binding assay with [3H]-Nα-methylhistamine.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).[7]

-

Radioligand: [3H]-Nα-methylhistamine (specific activity ~70-87 Ci/mmol).[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide (B1682323) or clobenpropit).[8]

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[8]

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

In a 96-well plate, add the following in order: assay buffer, serially diluted test compound or non-specific binding control, and radioligand (final concentration typically 0.5-1.0 nM).[8]

-

Initiate the binding reaction by adding the cell membrane preparation (typically 15-30 µg of protein per well).[8]

-

Incubate the plate for 60 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.[8]

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[8]

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay

This protocol describes a method to assess the functional activity of this compound as an H3 receptor antagonist by measuring its ability to counteract agonist-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).[7]

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.[7]

-

H3R Agonist: (R)-alpha-Methylhistamine.[9]

-

Adenylyl Cyclase Activator: Forskolin.[7]

-

Test Compound: this compound, serially diluted.

-

cAMP Detection Kit: (e.g., LANCE cAMP kit).[7]

Procedure:

-

Seed the cells in a suitable multi-well plate and grow to the desired confluency.

-

Remove the culture medium and wash the cells with the stimulation buffer.

-

Pre-incubate the cells with serial dilutions of the test compound (this compound) for a defined period (e.g., 15-30 minutes) at 37°C.[10]

-

Add the H3R agonist at a concentration that gives a submaximal response (e.g., EC80) in the presence of forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.[7]

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.

Visualizations

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. biorxiv.org [biorxiv.org]

- 6. PF-3654746 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. benchchem.com [benchchem.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. benchchem.com [benchchem.com]

PF-03654746: A Technical Guide to its Potential Therapeutic Applications in Neurology

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03654746 is a potent and selective histamine (B1213489) H3 receptor antagonist characterized by its high brain penetration.[1][2] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters implicated in cognitive processes, such as acetylcholine (B1216132), norepinephrine (B1679862), and dopamine (B1211576).[3][4][5] By antagonizing the H3 receptor, this compound enhances the release of these neurotransmitters, a mechanism that underpins its potential therapeutic utility in a range of neurological and psychiatric disorders. Preclinical studies have suggested pro-cognitive effects, leading to its investigation in clinical trials for conditions including Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and Tourette syndrome.[1][3][6][7] This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological profile, preclinical and clinical data, and the methodologies of key experiments.

Core Pharmacology and Mechanism of Action

This compound acts as a selective antagonist at the histamine H3 receptor. This receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Activation of the H3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the constitutive activity of the H3 receptor and the binding of the endogenous agonist, histamine. This disinhibition results in an increased synthesis and release of histamine from presynaptic histaminergic neurons. Furthermore, by acting on H3 heteroreceptors located on non-histaminergic neurons, this compound also enhances the release of other neurotransmitters vital for arousal, attention, and cognition, including acetylcholine and norepinephrine.[4][5]

Signaling Pathway

The binding of an agonist to the histamine H3 receptor initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. This compound, as an antagonist, blocks this pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Pharmacology

| Parameter | Species | Assay Description | Value | Reference |

| Ki | Human | Displacement of [3H]-n-alpha-methylhistamine from H3 receptor homogenate | 2.3 nM | IUPHAR/BPS Guide to PHARMACOLOGY |

| Ki | Human | Antagonist activity at H3 receptor in HEK293 cells (cAMP assay) | 1.7 nM | IUPHAR/BPS Guide to PHARMACOLOGY |

Table 2: Pharmacokinetics & Receptor Occupancy

| Parameter | Species | Method | Value | Reference |

| Unbound Brain to Plasma Ratio (Cb,u:Cp,u) | Rat | Preclinical studies | 2.11 | [8] |

| Unbound Plasma IC50 (Cp,u IC50) | Non-human Primate | PET Receptor Occupancy | 0.99 nM | [8] |

| Unbound Plasma IC50 (Cp,u IC50) | Human | PET Receptor Occupancy | 0.31 nM | [8] |

| Unbound Neuro Potency (nIC50) | Non-human Primate | Integrated PET and brain partitioning data | 2.1 nM | [8] |

| Unbound Neuro Potency (nIC50) | Human | Integrated PET and brain partitioning data | 0.66 nM | [8] |

Table 3: Preclinical Efficacy in Cognitive Models

Table 4: Clinical Trial Overview

| Indication | ClinicalTrials.gov ID | Phase | Status | Key Details |

| ADHD | NCT00531752 | 2 | Completed | Randomized, double-blind, crossover study. No significant efficacy observed vs. placebo.[3][9] |

| Alzheimer's Disease | NCT01028911 | 1 | Terminated | Safety, tolerability, and pharmacokinetic study in patients on stable donepezil (B133215) therapy.[6] |

| Tourette Syndrome | NCT01475383 | 2 | Withdrawn | Safety and efficacy study in adults. |

| Narcolepsy | NCT01006122 | 2 | Completed | Efficacy and safety in treating excessive daytime sleepiness. |

Specific quantitative results from the primary outcome measures of these clinical trials are not publicly available.

Experimental Protocols

Histamine H3 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a representative method for determining the binding affinity of a test compound like this compound to the histamine H3 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H3 receptor.

Principle: This is a competitive binding assay where the ability of an unlabeled test compound to displace a radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, from the receptor is measured.

Materials:

-

Membrane Preparation: Membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Nα-methylhistamine.

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM histamine).

-

96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: If not commercially sourced, prepare crude cell membranes from a cell line expressing the human H3 receptor via cell lysis, homogenization, and differential centrifugation. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand, non-specific binding control, and assay buffer.

-

Test Compound Competition: Radioligand and serial dilutions of this compound.

-

-

Reaction Initiation: Add the membrane preparation to all wells to start the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.

Objective: To evaluate the effect of this compound on short-term recognition memory.

Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A preference for the novel object indicates that the animal remembers the familiar object.

Apparatus: A square open-field arena.

Objects: Two sets of identical objects, differing in shape, color, and texture. The objects should be heavy enough that the animals cannot move them.

Procedure:

-

Habituation: On day 1, allow each animal to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

-

Familiarization (Training) Phase: On day 2, place two identical objects (A and A) in opposite corners of the arena. Place the animal in the center of the arena and allow it to explore the objects for a defined period (e.g., 5-10 minutes). Administer this compound or vehicle at a specified time before this phase.

-

Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).

-

Test Phase: Replace one of the familiar objects with a novel object (A and B). Place the animal back in the arena and record its exploratory behavior for a set time (e.g., 5 minutes) using a video tracking system. Exploration is typically defined as the animal's nose being within a certain proximity to the object and pointing towards it.

Data Analysis:

-

Measure the time spent exploring the familiar object (Tf) and the novel object (Tn).

-

Calculate the Discrimination Index (DI) : DI = (Tn - Tf) / (Tn + Tf).

-

A positive DI indicates a preference for the novel object and intact recognition memory.

-

Compare the DI between the this compound-treated group and the vehicle-treated group to assess the pro-cognitive effects of the compound.

Potential Therapeutic Applications and Future Directions

The pharmacological profile of this compound as a brain-penetrant histamine H3 receptor antagonist positions it as a potential therapeutic agent for neurological disorders characterized by cognitive deficits.

-

Alzheimer's Disease: By enhancing the release of acetylcholine and other neurotransmitters, this compound could potentially offer symptomatic relief for the cognitive decline observed in Alzheimer's disease.[1][2][7] Although the initial Phase 1 trial was terminated, further investigation into the role of H3 receptor antagonism in this complex disease may still be warranted.[6]

-

ADHD: The rationale for using this compound in ADHD stems from its ability to increase the levels of norepinephrine and dopamine in the prefrontal cortex, key neurotransmitters in the pathophysiology of this disorder.[3] However, the lack of efficacy in the Phase 2 trial suggests that H3 receptor antagonism alone may not be sufficient to treat the multifaceted symptoms of adult ADHD.[3][9]

-

Other Neurological Conditions: The pro-cognitive and wake-promoting properties of H3 receptor antagonists suggest potential applications in other conditions such as narcolepsy and cognitive impairment associated with schizophrenia.[4][10]

Future Directions: While the clinical development of this compound for major neurological indications appears to have stalled, the compound remains a valuable research tool for elucidating the role of the histaminergic system in cognition and other central nervous system functions. Future research could focus on:

-

Investigating the efficacy of this compound in combination with other therapeutic agents for a synergistic effect.

-

Exploring its potential in other neurological or psychiatric disorders with a clear link to histaminergic dysfunction.

-

Utilizing this compound in preclinical models to further dissect the downstream signaling pathways and neurochemical changes induced by H3 receptor blockade.

References

- 1. pfizer.com [pfizer.com]

- 2. Pfizer and BioNTech Announce Phase 3 Trial Data Showing High Efficacy of a Booster Dose of Their COVID-19 Vaccine | Pfizer [pfizer.com]

- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Pfizer and BioNTech Announce Positive Topline Results from Pivotal Trial of COVID-19 Vaccine in Children 5 to 11 Years | BioNTech [investors.biontech.de]

- 8. Quantitative projection of human brain penetration of the H3 antagonist this compound by integrating rat-derived brain partitioning and PET receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]

- 10. pfizer.com [pfizer.com]

The Role of PF-03654-746 in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-03654746 is a potent and selective antagonist of the histamine (B1213489) H3 receptor that has been investigated for its potential therapeutic role in cognitive disorders, including Alzheimer's disease. As a histamine H3 receptor antagonist, this compound modulates the release of several key neurotransmitters implicated in cognitive processes, such as acetylcholine (B1216132) and dopamine, offering a symptomatic approach to cognitive enhancement. While the clinical development of this compound for Alzheimer's disease was limited to a terminated Phase 1 clinical trial, the underlying scientific rationale and the preclinical findings with related compounds provide valuable insights for the continued exploration of this target in neurodegenerative diseases. This technical guide provides an in-depth overview of the mechanism of action, preclinical rationale, and clinical investigation of this compound in the context of Alzheimer's disease research.

Introduction: Targeting the Histaminergic System in Alzheimer's Disease

The histaminergic system, a key regulator of wakefulness, attention, and cognition, has emerged as a promising target for the symptomatic treatment of Alzheimer's disease. The histamine H3 receptor, predominantly expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, inhibiting the release of histamine and other neurotransmitters. Antagonism of the H3 receptor, therefore, leads to an increased release of pro-cognitive neurotransmitters, including acetylcholine, norepinephrine, and dopamine. This mechanism provides a strong rationale for investigating H3 receptor antagonists as a therapeutic strategy to ameliorate the cognitive deficits characteristic of Alzheimer's disease.

This compound is a potent and selective histamine H3 receptor antagonist with high brain penetration.[1][2] Its development was based on the hypothesis that enhancing neurotransmitter release through H3 receptor blockade could lead to improvements in cognitive function.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the inhibitory action of the histamine H3 receptor. This antagonism leads to a cascade of downstream effects on multiple neurotransmitter systems.

dot

Caption: Signaling pathway of this compound.

Preclinical Research

While specific preclinical studies on this compound in Alzheimer's disease models are not extensively published, research on other selective histamine H3 receptor antagonists provides a strong foundation for its investigation. These studies have utilized various animal models to assess the cognitive-enhancing effects and potential disease-modifying properties of this drug class.

Animal Models in Histamine H3 Receptor Antagonist Research for Alzheimer's Disease

A variety of animal models are employed to study the effects of H3 receptor antagonists on cognition and Alzheimer's-related pathology.

-

Scopolamine-Induced Amnesia Model: This model is used to screen for compounds with pro-cognitive effects. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit and impairs learning and memory.

-

Transgenic Mouse Models of Alzheimer's Disease: These models, such as APP/PS1 and 3xTg-AD mice, overexpress human genes with mutations linked to familial Alzheimer's disease, leading to the development of amyloid-beta plaques and, in some models, tau pathology. They are crucial for studying the effects of compounds on disease-specific pathologies and associated cognitive deficits.

-

Tau Transgenic Models: Mice that overexpress mutated human tau, such as the THY-Tau22 model, develop neurofibrillary tangles and are used to investigate the effects of compounds specifically on tau pathology.

Evidence of Cognitive Enhancement in Preclinical Models

Studies with various H3 receptor antagonists have demonstrated their ability to reverse cognitive deficits in animal models.

| Compound | Animal Model | Cognitive Task | Key Findings |

| Thioperamide | Rat | Object Recognition | Reversed scopolamine-induced amnesia.[3] |

| Clobenpropit (B1669187) | Rat | Passive Avoidance | Reversed scopolamine-induced amnesia.[3] |

| Ciproxifan | APP Tg2576 mice | Morris Water Maze | Alleviated memory impairment.[4] |

Potential Disease-Modifying Effects

Emerging preclinical evidence suggests that H3 receptor antagonists may have effects beyond symptomatic cognitive improvement.

-

Effects on Tau Pathology: One study with the selective H3 receptor antagonist SAR110894 in the THY-Tau22 mouse model of tauopathy demonstrated a reduction in tau hyperphosphorylation and neurofibrillary tangles after chronic treatment.[5]

-

Neuroprotective Effects: In a cell culture model, the H3 receptor antagonist clobenpropit showed neuroprotective effects against amyloid-beta-induced toxicity.[4]

Experimental Protocols

Scopolamine-Induced Amnesia in the Novel Object Recognition Test

This protocol is representative of how the pro-cognitive effects of H3 receptor antagonists are evaluated.

dot

Caption: Experimental workflow for the Novel Object Recognition test.

Clinical Research in Alzheimer's Disease

The clinical investigation of this compound in Alzheimer's disease was limited to a single Phase 1 study.

Phase 1 Clinical Trial (NCT01028911)

A Phase 1, randomized, double-blind, placebo-controlled, multiple-dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in subjects with mild to moderate Alzheimer's disease who were on stable donepezil (B133215) therapy.[6][7] The trial was terminated, and the results have not been formally published.

Study Design:

-

Participants: Patients with mild to moderate Alzheimer's disease.

-

Intervention: Oral this compound (forced titration from 0.25 mg to 1.0 mg daily) or placebo for 30 days.[7]

-

Primary Outcome Measures: Safety and tolerability.

-

Secondary Outcome Measures: Pharmacokinetics.

While specific data from this trial are not publicly available, information from other studies provides insights into the clinical pharmacology of this compound.

Pharmacokinetics and Receptor Occupancy

A study in healthy human volunteers using positron emission tomography (PET) with a radiolabeled H3 receptor ligand provided key pharmacokinetic and pharmacodynamic data for this compound.

| Parameter | Value |

| IC50 (plasma concentration for 50% receptor occupancy) | 0.144 ng/mL |

| Receptor Occupancy (0.1 - 4 mg oral dose) | 71% - 97% at 3 hours post-dose |

| 30% - 93% at 24 hours post-dose |

These data indicate that this compound achieves high brain H3 receptor occupancy at clinically relevant doses.

Discussion and Future Perspectives

The development of this compound for Alzheimer's disease did not progress beyond early clinical trials. The reasons for the termination of the Phase 1 study have not been publicly disclosed. However, the broader landscape of H3 receptor antagonist development for cognitive disorders has faced challenges, with several other compounds failing to demonstrate efficacy in later-stage trials for conditions such as ADHD.[6]

Despite these setbacks, the scientific rationale for targeting the histaminergic system in Alzheimer's disease remains compelling. The ability of H3 receptor antagonists to enhance the release of multiple pro-cognitive neurotransmitters offers a potential advantage over therapies that target a single neurotransmitter system. Furthermore, the preliminary preclinical evidence suggesting potential disease-modifying effects on tau pathology warrants further investigation.

Future research in this area could focus on:

-

Patient Selection: Identifying patient subpopulations that are more likely to respond to H3 receptor antagonism.

-

Combination Therapies: Exploring the potential of H3 receptor antagonists in combination with other Alzheimer's treatments, such as amyloid-targeting therapies.

-

Next-Generation Compounds: Developing H3 receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound represents an important case study in the exploration of histamine H3 receptor antagonists for Alzheimer's disease. While its own clinical development was halted, the scientific principles underlying its mechanism of action and the preclinical data from related compounds continue to inform the field. A deeper understanding of the complexities of the histaminergic system and its interplay with the pathophysiology of Alzheimer's disease will be crucial for the future development of novel therapeutic strategies targeting this pathway.

References

- 1. The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SAR110894, a potent histamine H3-receptor antagonist, displays disease-modifying activity in a transgenic mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Study to Evaluate the Safety, Tolerability, and Blood Levels of this compound in Subjects With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

PF-03654746: A Technical Overview for Researchers in ADHD and Tourette Syndrome

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03654746 is a potent and selective histamine (B1213489) H3 receptor antagonist that has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Tourette syndrome.[1][2] As an antagonist at the H3 receptor, a presynaptic autoreceptor and heteroreceptor, this compound modulates the release of histamine and other key neurotransmitters implicated in the pathophysiology of these neuropsychiatric disorders. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, pharmacokinetic properties, and the design of clinical trials. While the development of this compound for these indications was discontinued (B1498344) without full disclosure of the results, this document consolidates the existing knowledge to inform future research in this area.